molecular formula C14H20N2O2 B4104769 N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide

N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No. B4104769
M. Wt: 248.32 g/mol
InChI Key: WGOJWLCXKHCNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide, also known as SDB-005, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. SDB-005 has been used extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain and immune system, respectively. Activation of these receptors leads to a cascade of signaling events that ultimately result in the effects of cannabinoids in the body. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a high affinity for these receptors, making it a potent agonist.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its high potency and specificity for the CB1 and CB2 receptors. This allows for precise control over the effects of the compound and reduces the risk of off-target effects. However, one limitation of using N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for the study of N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide. One area of interest is its potential use in the treatment of addiction. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models, suggesting its potential use as an anti-addiction agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have neuroprotective effects in animal models, suggesting its potential use in the prevention and treatment of these diseases.

Scientific Research Applications

N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. N-(sec-butyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

N'-butan-2-yl-N-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-11(4)15-13(17)14(18)16-12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOJWLCXKHCNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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